
1-(3,4-Dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)prop-2-en-1-one
Vue d'ensemble
Description
1-(3,4-Dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)prop-2-en-1-one, also known as LQFM-021, is a small molecule that has been extensively studied for its potential as a therapeutic agent. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Applications De Recherche Scientifique
Sigma-2 Receptor Probing
A study developed novel sigma-2 receptor probes, including a derivative related to 1-(3,4-Dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)prop-2-en-1-one. These probes demonstrated high affinity for sigma-2 receptors in vitro, which are implicated in various neurological and psychiatric disorders. The research highlights the potential of these compounds for studying sigma-2 receptor functions and their role in diseases (Jinbin Xu et al., 2005).
Antitumor Applications
Another research avenue explored the synthesis of pyrrolo[2,1-a]-5,6-dihydroisoquinoline derivatives from 3,4-dihydro-6,7-dimethoxyisoquinoline as potential antitumor agents. These compounds, through their chemical transformations, demonstrated the versatility of 1-(3,4-Dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)prop-2-en-1-one derivatives in synthesizing novel structures with potential antitumor properties (Tayseer A. Abdallah, 2002).
Synthetic Intermediate for Emetine
Catalytic asymmetric allylation of 3,4-dihydro-6,7-dimethoxyisoquinoline has been utilized to produce a chiral synthetic intermediate for (-)-emetine, a powerful anti-amoebic drug. This research underscores the application of derivatives of 1-(3,4-Dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)prop-2-en-1-one in the synthesis of biologically active molecules (T. Itoh et al., 2006).
Radiolabeled Compounds for Tumor Imaging
Research on 76Br-labeled compounds, derived from 1-(3,4-Dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)prop-2-en-1-one, revealed their high affinity and selectivity for sigma-2 receptors, which are upregulated in tumor cells. These studies suggest the potential of such derivatives for developing PET radiotracers for solid tumor imaging (D. Rowland et al., 2006).
Chemical Synthesis and Structural Analysis
The compound's derivatives have been used in chemical synthesis and structural analysis studies, demonstrating the compound's utility in constructing complex heterocyclic structures and its role in synthetic organic chemistry (Pablo Cironi et al., 2006).
Propriétés
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-4-14(16)15-6-5-10-7-12(17-2)13(18-3)8-11(10)9-15/h4,7-8H,1,5-6,9H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUWOWUYASBMCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(1R,5R,8S)-8-Hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B3118919.png)
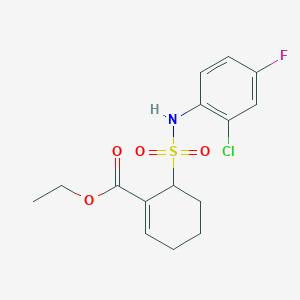


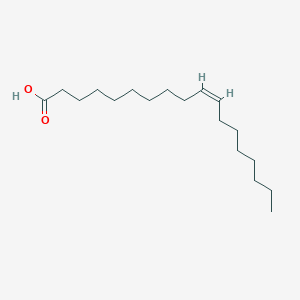
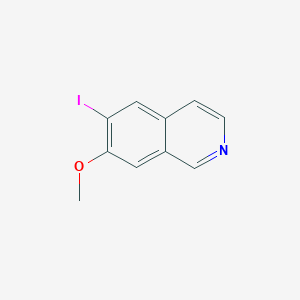


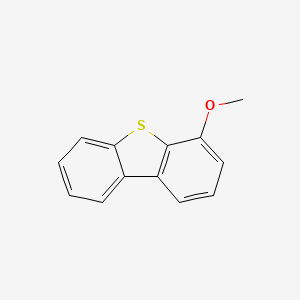

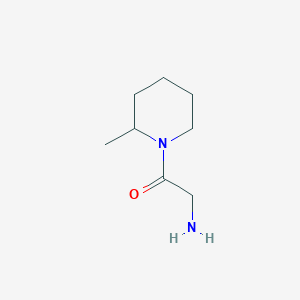
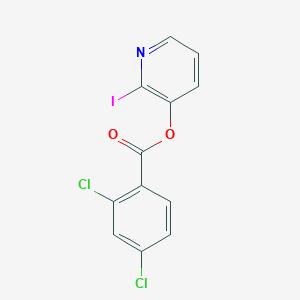
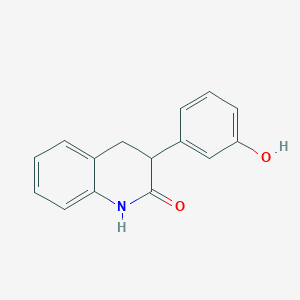
![Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B3119011.png)